Cas no 937-39-3 (2-Phenylacetohydrazide)

2-Phenylacetohydrazide structure
2-Phenylacetohydrazide structure
Product Name:2-Phenylacetohydrazide
CAS-Nr.:937-39-3
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD00007612
CID:83228
PubChem ID:70301
Update Time:2025-05-19

2-Phenylacetohydrazide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Phenylacetohydrazide
    • benzeneaceticacid,hydrazide
    • RARECHEM BG FB 0137
    • PHENYLACETIC ACID HYDRAZIDE
    • PHENYLACETHYDRAZIDE
    • 2-PHENYLACETIC ACID HYDRAZIDE
    • ASISCHEM R35457
    • Phenylacetic Hydrazide
    • 2-phenylacetohydrazide(SALTDATA: FREE)
    • SPECS AN-068
    • Benzeneacetic acid, hydrazide
    • Phenylacetylhydrazine
    • Phenylacetyl hydrazide
    • Phenacetic acid hydrazide
    • (2-Phenylacetyl)hydrazine
    • Phenylacetohydrazide
    • Phenyl-acetic acid hydrazide
    • FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Phenylacetic acid hydrazide, 98%
    • Acetic acid, phenyl-, hydrazide
    • phenyl acetic hydrazide
    • 2-phenyl-acetohydrazide
    • 2-phenylacetic h
    • Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)
    • 2-Phenylacetic hydrazide
    • INHd 30
    • NSC 151437
    • Phenyl acetohydrazide
    • HMS1782P15
    • BBL008394
    • STK041854
    • MFCD00007612
    • DS-013559
    • phenyl acetic acid hydrazide
    • AC1644
    • AI3-22890
    • DTXSID0061327
    • Phenylacetic acid, hydrazide
    • DB-057427
    • 2-phenyl-acetic acid hydrazide
    • NSC151437
    • 937-39-3
    • Phenylacetic hydrazide, 98%
    • AKOS000120769
    • Z56867310
    • Oprea1_206017
    • EN300-17050
    • P2203
    • NSC-151437
    • CHEMBL339003
    • acetohydrazide, 2-phenyl-
    • EINECS 213-328-6
    • InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11
    • SY032275
    • SCHEMBL9163298
    • RS-1033
    • BDBM50001681
    • CCG-50896
    • SCHEMBL5080
    • CS-0067160
    • E3Y5SE9D4G
    • ALBB-001037
    • NS00017492
    • AN-068/40177140
    • SR-01000640236-1
    • MDL: MFCD00007612
    • Inchi: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
    • InChI-Schlüssel: FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=CC=CC=1)NN

Berechnete Eigenschaften

  • Genaue Masse: 150.07900
  • Monoisotopenmasse: 150.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 130
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topologische Polaroberfläche: 55.1
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Nadel fest
  • Dichte: 1.1392 (rough estimate)
  • Schmelzpunkt: 115.0 to 119.0 deg-C
  • Siedepunkt: 271.72°C (rough estimate)
  • Flammpunkt: 174.5 °C
  • Brechungsindex: 1.6180 (estimate)
  • PSA: 55.12000
  • LogP: 1.31020
  • λ max: 205(MeOH)(lit.)
  • Löslichkeit: Nicht bestimmt

2-Phenylacetohydrazide Sicherheitsinformationen

2-Phenylacetohydrazide Zolldaten

  • HS-CODE:2928000090
  • Zolldaten:

    China Zollkodex:

    2928000090

    Übersicht:

    2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

2-Phenylacetohydrazide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160484-5g
2-Phenylacetohydrazide
937-39-3 >98.0%(GC)
5g
¥46.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160484-1g
2-Phenylacetohydrazide
937-39-3 >98.0%(GC)
1g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160484-25g
2-Phenylacetohydrazide
937-39-3 >98.0%(GC)
25g
¥106.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P822080-25g
PHENYLACETIC ACID HYDRAZIDE
937-39-3 97%
25g
¥189.00 2022-09-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P16656-25G
2-Phenylacetohydrazide
937-39-3 98%
25G
¥1227.24 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P16656-100G
2-Phenylacetohydrazide
937-39-3 98%
100G
¥3329.4 2022-02-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2203-25g
2-Phenylacetohydrazide
937-39-3 98.0%(GC&T)
25g
¥1290.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2203-5g
2-Phenylacetohydrazide
937-39-3 98.0%(GC&T)
5g
¥295.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PK150-5g
2-Phenylacetohydrazide
937-39-3 98%
5g
¥52.0 2022-07-28
Fluorochem
228240-1g
2-Phenylacetohydrazide
937-39-3 95%
1g
£10.00 2022-02-28

2-Phenylacetohydrazide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 - 2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Referenz
Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold
Goher, Shaimaa S.; Griffett, Kristine; Hegazy, Lamees; Elagawany, Mohamed; Arief, Mohamed M. H.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Methanol ;  24 h, rt
Referenz
Method for inhibiting methionine aminopeptidase type 2 (MetAP2), and inhibitor identification methods
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt; 2 h, reflux
Referenz
Azo type foaming agent, a manufacturing method thereof, and a resin foaming method using the same
, Korea, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → reflux
Referenz
Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles
Woodard, Scott S.; Jerome, Kevin D., Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → 0 °C
1.2 Solvents: Ethanol ;  0 °C; 0 °C → rt; 12 h, rt
Referenz
Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines
Hassen, Zied; Ben Akacha, Azaiez; Zantour, Hedi, Phosphorus, 2003, 178(10), 2241-2253

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
Referenz
Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
Referenz
Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature
Singh, Shweta; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2023, 12(6),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referenz
Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry
Mauri, Emanuele; Rossi, Filippo; Sacchetti, Alessandro, Polymers for Advanced Technologies, 2015, 26(12), 1456-1460

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Hydrazine hydrate (1:1)
Referenz
Synthesis of monoacyl hydrazides
Rabini, Tito; Vita, Giulio, Journal of Organic Chemistry, 1965, 30(7), 2486-8

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1 - 3 d, 90 °C
Referenz
Dynamic combinatorial chemistry to identify binders of ThiT, an S-component of the energy-coupling factor transporter for thiamin
Monjas, Leticia ; Swier, Lotteke J. Y. M.; Setyawati, Inda ; Slotboom, Dirk J.; Hirsch, Anna K. H., ChemMedChem, 2017, 12(20), 1693-1696

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, reflux
Referenz
Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients
Palace-Berl, Fanny ; Pasqualoto, Kerly Fernanda Mesquita; Jorge, Salomao Doria; Zingales, Bianca; Zorzi, Rodrigo Rocha; et al, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, 65 °C
Referenz
Discovery of [1,2,4]triazole derivatives as new metallo-β-lactamase inhibitors
Yuan, Chen; Yan, Jie; Song, Chen; Yang, Fan; Li, Chao; et al, Molecules, 2020, 25(1),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Referenz
New 1,3,4-oxadiazoles as an antitubercular agents
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(12), 447-449

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Referenz
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(10), 367-369

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  rt; 1 h, reflux
Referenz
Preparation of thiogalactoside derivatives for treating diabetes mellitus
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
Referenz
Preparation of thioglucosides as SGLT2 inhibitors and antidiabetics
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 80 °C; cooled
Referenz
Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex
Yang, Zai-wen; Ding, Zuo-cheng; Liu, Xiang-rong; Zhao, Shun-sheng; Zhang, Run-lan; et al, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 - 3 h, reflux
Referenz
Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents
Murty, M. S. R.; Ram, Kesur R.; Rao, Rayudu Venkateswara; Yadav, J. S.; Rao, Janapala Venkateswara; et al, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1)
Referenz
Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes
Jasiak, Karolina; Kudelko, Agnieszka; Zielinski, Wojciech; Kuznik, Nikodem, ARKIVOC (Gainesville, 2017, (2), 87-106

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1)
Referenz
Intramolecular addition of acyldiazenecarboxylates onto double bonds in the synthesis of heterocycles
Prata, Jose V.; Clemente, Dina-Telma S.; Prabhakar, Sundaresan; Lobo, Ana M.; Mourato, Isabel; et al, Journal of the Chemical Society, 2002, (4), 513-528

2-Phenylacetohydrazide Raw materials

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide Lieferanten

Amadis Chemical Company Limited
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(CAS:937-39-3)2-Phenylacetohydrazide
Bestellnummer:A844695
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Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):168.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:937-39-3)苯乙酸肼
Bestellnummer:LE27066853
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 13:04
Preis ($):discuss personally
Email:18501500038@163.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937-39-3)2-Phenylacetohydrazide
A844695
Reinheit:99%
Menge:500g
Preis ($):168.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937-39-3)苯乙酸肼
LE27066853
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email